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Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311 Get Quote

Abstract: This technical guide provides a summary of available spectroscopic data for 5-
Nitrothiophene-3-carbaldehyde (CAS No. 75428-45-4). Due to the limited availability of

public domain spectroscopic data for this specific isomer, this document also includes a

comparative analysis of the well-characterized isomer, 5-Nitrothiophene-2-carbaldehyde. The

guide presents available data in structured tables and outlines generalized experimental

protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)

Spectroscopy, and Mass Spectrometry (MS). A workflow for the spectroscopic analysis of

organic compounds is also provided.

Introduction
5-Nitrothiophene-3-carbaldehyde is a nitroaromatic organic compound containing a

thiophene ring substituted with a nitro group and a formyl (aldehyde) group. Its chemical

structure is of interest to researchers in medicinal chemistry and materials science.

Spectroscopic analysis is critical for confirming the identity, purity, and structure of such

molecules. This guide aims to consolidate the available spectroscopic information for this

compound.

While 5-Nitrothiophene-3-carbaldehyde is commercially available, comprehensive

experimental spectra (specifically NMR and Mass Spectrometry) are not widely published. The

PubChem database contains an experimental FTIR spectrum.[1] To provide a more complete

resource, this guide also presents the extensive spectroscopic data available for the closely

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1360311?utm_src=pdf-interest
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/144730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


related isomer, 5-Nitrothiophene-2-carbaldehyde. This comparative data can serve as a

valuable reference for researchers working with substituted nitrothiophenes.

Spectroscopic Data of 5-Nitrothiophene-3-
carbaldehyde
Infrared (IR) Spectroscopy
An FTIR spectrum for 5-Nitrothiophene-3-carbaldehyde is available from the Bio-Rad

Laboratories database, sourced from an Alfa Aesar sample.[1] The key absorption bands are

summarized below.

Wavenumber (cm⁻¹) Functional Group Assignment

~2850, ~2750 C-H stretch (aldehyde)

~1720 C=O stretch (aldehyde)

~1600-1475 C=C stretch (aromatic)

~1550, ~1350 N=O stretch (nitro group)

~1300-1000 C-O stretch

Note: The exact peak positions are interpreted from the spectral data and typical absorption

frequency ranges for the respective functional groups.

Comparative Spectroscopic Data: 5-Nitrothiophene-
2-carbaldehyde
The following data for the isomer 5-Nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9) is

provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Solvent: DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://www.benchchem.com/product/b1360311?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/144730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results

Note: While ¹H NMR spectra for this compound are mentioned in various sources, specific,

tabulated chemical shift data was not found in the provided search results.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific, tabulated ¹³C NMR data was not found in the provided search results.

Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-aldehyde.[2]

SpectraBase also lists an ATR-IR spectrum.[3] Key absorptions are consistent with the

expected functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment

~3100 C-H stretch (aromatic)

~1680 C=O stretch (aldehyde)

~1540, ~1340 N=O stretch (nitro group)

~1450 C=C stretch (aromatic)

Mass Spectrometry (MS)
The molecular weight of 5-Nitrothiophene-2-carbaldehyde is 157.15 g/mol .[4] A mass spectrum

is available on SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry

(GC-MS).[3]
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m/z Interpretation

157 Molecular ion [M]⁺

127 [M-NO]⁺

111 [M-NO₂]⁺

83 Thiophene ring fragment

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of nitrothiophene

compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H

NMR.

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a

good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used. For ¹³C

NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required

due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small

amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the

anvil to ensure good contact.
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Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of

dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample

compartment. Record a background spectrum of the empty accessory first. Then, record the

sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer. An electron

ionization (EI) source is commonly used for this type of molecule.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The

compound will be vaporized, separated on the GC column, and then enter the MS detector.

The mass spectrometer scans a predefined mass-to-charge (m/z) range (e.g., 40-400 amu).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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